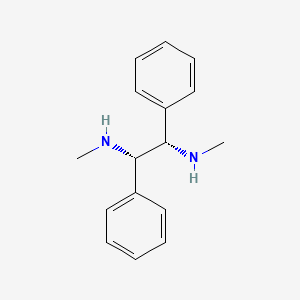

(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine

Beschreibung

(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine featuring a 1,2-diphenylethane backbone with methyl substituents on both nitrogen atoms. This compound is synthesized via resolution of the racemic mixture using L-(+)-tartaric acid, enabling large-scale preparation without hazardous reagents . Its molecular weight is 240.35 g/mol (CAS: 70749-06-3), and it is commercially available as a crystalline powder with 99% purity .

The diamine serves as a chiral auxiliary in asymmetric synthesis, particularly in transfer hydrogenation and organocatalytic reactions . It also facilitates enantiomeric resolution of aldehydes through diastereomeric aminal formation .

Eigenschaften

IUPAC Name |

(1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHYVQUNQHWNLS-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427111 | |

| Record name | ST50405145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60508-97-6, 70749-06-3 | |

| Record name | ST50405145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-N,N'-Dimethyl-1,2-diphenyl-1,2-ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diaminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine, also known as (1S,2S)-(-)-N,N'-Dimethyl-1,2-diphenyl-1,2-ethane diamine, is a chiral diamine compound with significant applications in organic synthesis and potential biological activities. This article reviews its biological activity based on existing literature and research findings.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic reactions. It has been noted for its role in synthesizing chiral imidazolinium salts and as a catalyst for aza Diels−Alder reactions. The compound's structure allows it to interact with various biological targets due to its amine functional groups .

Anticancer Potential

Some derivatives of diphenylethane diamines have shown promise in anticancer research. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells through modulation of signaling pathways . While direct evidence for this compound's anticancer activity is sparse, its structural analogs suggest potential therapeutic applications.

Neurological Activity

The compound's interaction with neurotransmitter receptors has been explored in related studies. Tertiary amines have been shown to influence dopamine and serotonin receptors, which are critical in neurological functions. This suggests that this compound may also exhibit similar activities .

Study 1: Synthesis and Characterization

A study focused on synthesizing amine-functionalized mesoporous silica using this compound as a functionalizing agent demonstrated its utility in catalysis and material science applications . The findings highlighted the compound's effectiveness in enhancing catalytic properties.

Study 2: Antimalarial Activity

While not directly studied for antimalarial properties, related compounds have shown significant activity against Plasmodium species. The structure of this compound suggests potential modifications could lead to derivatives with enhanced antimalarial activity .

Summary of Biological Activities

| Activity Type | Evidence Level | Notes |

|---|---|---|

| Antimicrobial | Limited | Similar compounds show effects |

| Anticancer | Suggestive | Structural analogs indicate potential |

| Neurological | Suggestive | Possible interaction with receptors |

| Catalytic | Strong | Effective in various synthetic reactions |

Wissenschaftliche Forschungsanwendungen

(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine, also known as (1S,2S)-(-)-N,N'-Dimethyl-1,2-diphenyl-1,2-ethane diamine, is a chemical compound with the molecular formula C16H20N2 and a molecular weight of 240.34 . It appears as white to light yellow crystals or crystalline powder . This compound has several uses in chemical synthesis, primarily as a precursor and ligand in various catalytic reactions .

Applications in Scientific Research

(1S,2S)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine is used in the following applications:

- Synthesis of Chiral Imidazolinium Salts: It serves as a precursor in the synthesis of chiral imidazolinium salts . These salts are employed as catalysts in aza Diels-Alder reactions . They also function as shift reagents for potassium salt of Mosher's acid .

- Ligand for the Preparation of 2,3-Dihydrobenzofurans and Indanes: The compound acts as a ligand in the preparation of 2,3-dihydrobenzofurans and indanes by reacting alkyl halides with alkyl electrophiles using a nickel/diamine catalyst .

- Ligand in the Synthesis of Carbamates, Sulfonamides, and Sulfones: It is utilized as a ligand in the synthesis of carbamates, sulfonamides, and sulfones through alkyl-alkyl Suzuki reactions using a Nickel catalyst .

Safety and Hazards

This compound is labeled with the following hazard statements :

- H302: Harmful if swallowed.

- H400: Very toxic to aquatic life.

Precautionary measures include :

- P264: Wash thoroughly after handling.

- P270: Do not eat, drink, or smoke when using this product.

- P273: Avoid release to the environment.

- P301+P317: If swallowed, get medical help.

- P330: Rinse mouth.

- P391: Collect spillage.

- P501: Dispose of contents/container in accordance with regulations.

Identifiers

The compound is identified by the following :

- CAS No: 70749-06-3

- MDL Number: MFCD00216956

- PubChem CID: 2724997

- EC Number: 684-729-5, 695-310-1

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cyclohexane-Based Diamines

Cyclohexane-1,2-diamines (e.g., (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine) are structurally analogous but differ in backbone rigidity and stereoelectronic properties.

- Catalytic Performance: Cyclohexane-diamines exhibit superior enantioselectivity in organocatalytic reactions. For instance, (1S,2S)-cyclohexane-1,2-diamine achieved 92% enantiomeric excess (ee) in Michael additions, while (1S,2S)-diphenylethane-1,2-diamine gave significantly lower ee under identical conditions .

- Solvent Compatibility: In transfer hydrogenation, cyclohexane-diamines (e.g., L1–L3) showed higher tolerance to polar solvents like methanol compared to diphenylethane derivatives (L4), which exhibited variable activity depending on solvent choice .

Non-Methylated Diphenylethane Diamines

The unmethylated parent compound, (1S,2S)-1,2-diphenylethane-1,2-diamine, demonstrates distinct reactivity:

- Derivatization Potential: The unmethylated diamine is more reactive toward functionalization (e.g., formation of hydroxybenzyl derivatives for metal complexes) , whereas the methylated version is more stable but less versatile.

Tetramethyl-Substituted Analogs

Tetramethyl derivatives (e.g., (1S,2S)-N1,N1,N2,N2-tetramethyl-1,2-diphenylethane-1,2-diamine) show enhanced steric hindrance, which can improve diastereoselectivity in carbonyl allylation reactions (4:1 dr) . However, over-substitution may reduce solubility and limit substrate scope.

Data Tables

Table 1: Physical Properties of Selected Diamines

| Compound | Molecular Weight (g/mol) | CAS Number | Purity | Physical Form |

|---|---|---|---|---|

| (1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine | 240.35 | 70749-06-3 | 99% | Crystalline powder |

| (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine (L1) | 156.26 | N/A | >95% | Liquid |

| (1S,2S)-1,2-Diphenylethane-1,2-diamine | 212.29 | 70749-05-2 | 95% | Powder |

Table 2: Catalytic Performance in Asymmetric Reactions

Key Findings

- Steric vs. Electronic Effects : Methylation enhances steric bulk but may reduce catalytic flexibility. Cyclohexane backbones provide superior enantiocontrol due to conformational rigidity.

- Synthetic Utility : The dimethyl-diphenylethane derivative is preferred for scalable applications , while unmethylated analogs are better suited for derivatization .

- Reaction-Specific Performance: In transfer hydrogenation, diphenylethane-diamines outperform cyclohexane analogs in certain solvents (e.g., isopropanol) .

Q & A

Q. What are the key synthetic routes for preparing enantiomerically pure (1S,2S)-N1,N2-dimethyl-1,2-diphenylethane-1,2-diamine?

The compound is typically synthesized via reductive amination or condensation followed by reduction. For example, a two-step procedure involves condensation of (1S,2S)-1,2-diphenylethane-1,2-diamine with aldehydes (e.g., 5-methyl thiophene-2-carbaldehyde) under reflux, followed by LiAlH4 reduction to yield chiral diamines in ~80% yield . Enantiopure forms can be obtained using chiral auxiliaries or resolving agents, as demonstrated in efficient routes yielding >95% enantiomeric excess (e.g., via TsDPEN derivatives) .

Q. How can researchers optimize purification of this compound from diastereomeric mixtures?

Basic alumina column chromatography effectively separates diastereomers (e.g., 4:1 ratio) by exploiting differences in polarity. For enantiomeric resolution, chiral stationary phases (CSPs) or recrystallization with enantiopure acids (e.g., tartaric acid) are recommended . Monitoring via TLC or HPLC with chiral columns ensures purity validation .

Q. What spectroscopic methods are critical for characterizing this chiral diamine?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.15–7.33 ppm), methyl groups (δ 2.30 ppm for N–CH3), and diastereotopic protons (δ 3.86–4.55 ppm) .

- Optical rotation : Specific rotation ([α]D) values (e.g., −1.41° in CHCl3) confirm enantiopurity .

- X-ray crystallography : Resolves absolute configuration, as shown in cobalt(III) perchlorate complexes .

Advanced Research Questions

Q. What mechanistic role does this diamine play in asymmetric organocatalysis?

As a chiral scaffold, it facilitates enantioselective reactions via hydrogen-bonding or iminium-ion activation. For instance, in asymmetric aldol reactions, the diamine forms enamine intermediates with ketones, achieving up to 94% ee in water-mediated systems . Steric and electronic tuning of substituents (e.g., methyl vs. benzyl groups) modulates catalytic activity and selectivity .

Q. How can researchers address contradictions in catalytic performance across solvent systems?

Solvent polarity and proticity significantly impact reactivity. For example, TsDPEN-derived catalysts show 72–73% ee in THF but fail in acetonitrile due to solvent coordination disrupting the active site . Systematic solvent screening (e.g., DMF, CH2Cl2, H2O) paired with DFT calculations can rationalize solvent effects .

Q. What strategies enhance the diamine’s utility in chiral ligand design for transition-metal complexes?

- Macrocyclization : Condensation with dialdehydes under high-dilution conditions yields N2P2 macrocycles for Fe(II) complexes, improving stereochemical control in catalysis .

- Phosphine modification : Coupling with bromoarenes (e.g., 1-bromo-2-methoxybenzene) introduces electron-donating groups, enhancing ligand-metal charge transfer in Au(III) catalysts .

Q. How do oxidative rearrangements involving this diamine enable heterocycle synthesis?

The diamine reacts with cyclobutanones to form pyrroloimidazoles via NBS-mediated oxidative rearrangement. This method constructs fused heterocycles in 58–72% yield, with stereochemistry dictated by the diamine’s rigid backbone .

Data Analysis and Experimental Design

Q. What statistical approaches resolve discrepancies in diastereoselectivity during synthesis?

Multivariate analysis (e.g., DoE) identifies critical factors (temperature, catalyst loading). For example, (−)-sparteine increases diastereomeric ratios (4:1) in allylation reactions, while solvent polarity adjustments optimize yields .

Q. How can kinetic studies improve understanding of stereochemical outcomes in diamine-mediated reactions?

Stopped-flow NMR or inline IR monitors enamine/imine formation rates. Eyring plots reveal activation parameters (ΔH‡, ΔS‡), correlating transition-state stabilization with stereoselectivity .

Q. Table 1. Catalytic Performance in Asymmetric Aldol Reactions

| Solvent | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| H2O | 94 | 85 | |

| THF | 73 | 72 | |

| CH3CN | 0 | 0 |

Q. Table 2. Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| N–CH3 | 2.30 | Singlet | |

| Aromatic H | 7.15–7.33 | Multiplet | |

| Diastereotopic H | 3.86–4.55 | Doublet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.